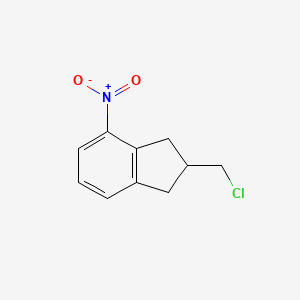
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 4-position of the indene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene typically involves the chloromethylation of 4-nitro-2,3-dihydro-1H-indene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indene ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-(aminomethyl)-4-nitro-2,3-dihydro-1H-indene.
Oxidation: Formation of 2-(chloromethyl)-4-nitrobenzaldehyde or 2-(chloromethyl)-4-nitrobenzoic acid.
科学研究应用
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound in various assays.
作用机制
The mechanism of action of 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene depends on its chemical reactivity. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, or enzymes. This can lead to the formation of covalent bonds, potentially disrupting normal biological functions and leading to cytotoxic effects. The nitro group, upon reduction, can form reactive intermediates that further interact with cellular components, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-(chloromethyl)-4-nitrobenzene: Similar structure but lacks the bicyclic indene framework.
4-nitro-2,3-dihydro-1H-indene: Lacks the chloromethyl group.
2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene is unique due to the combination of the chloromethyl and nitro groups on the indene framework. This combination imparts specific reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10ClNO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
InChI 键 |
LTJUSBDNIMLNMG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
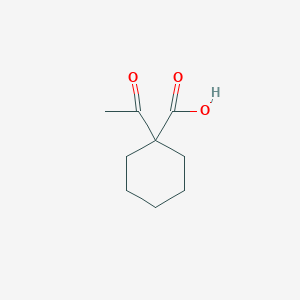
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)

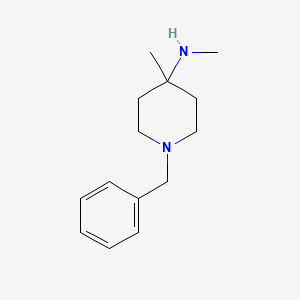
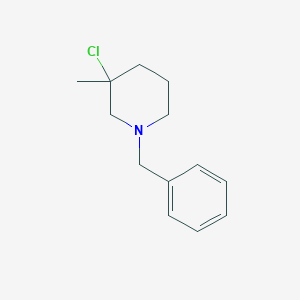


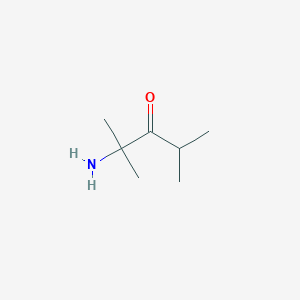
![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)


